N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
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Overview
Description
N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is a unique chemical compound that has garnered attention in scientific research for its distinctive structure and potential applications. It is a heterocyclic compound featuring a benzofuran and oxadiazole ring system, and it showcases a promising profile in various fields including chemistry, biology, medicine, and industry.
Mechanism of Action
Future Directions
Benzofuran derivatives have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds, and there is ongoing research into their synthesis, properties, and applications . Future research will likely continue to explore these compounds and their potential uses in medicine and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide typically involves multi-step organic reactions. Key steps often include:
Formation of Benzofuran: Starting from 2-hydroxybenzaldehyde, the benzofuran ring is synthesized through cyclization reactions involving reagents such as phosphorus oxychloride (POCl3).
Oxadiazole Ring Formation:
Piperidine Carboxamide Integration: The final steps involve coupling the oxadiazole intermediate with methanesulfonylpiperidine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of catalysts.
Industrial Production Methods
In industrial settings, the production is scaled up through optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors may be employed to ensure consistent quality and efficiency. The use of automated systems for precise reagent addition and temperature control is crucial in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly affecting the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: The compound exhibits electrophilic and nucleophilic substitution reactions, enabling the modification of its functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitutions and strong nucleophiles for nucleophilic substitutions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Varied depending on the substituent introduced, including halogenated compounds and other functionalized derivatives.
Scientific Research Applications
N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide finds applications in several areas:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive molecule, particularly in antimicrobial and anticancer research.
Medicine: Investigated for its pharmacological properties, including enzyme inhibition and receptor binding activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Unique Features
N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is unique due to its combined benzofuran and oxadiazole structures, which impart distinct chemical and biological properties.
List of Similar Compounds
N-[5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
N-[5-(1-Benzofuran-2-yl)-1,3,4-triazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
N-[5-(1-Benzothiazol-2-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
Each of these similar compounds exhibits variations in their ring systems, leading to differences in their reactivity and applications.
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-27(23,24)21-8-6-11(7-9-21)15(22)18-17-20-19-16(26-17)14-10-12-4-2-3-5-13(12)25-14/h2-5,10-11H,6-9H2,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDRGUBVYFJHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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